molecular formula C15H22N2O4 B1681599 Troxipide CAS No. 30751-05-4

Troxipide

Cat. No.: B1681599
CAS No.: 30751-05-4
M. Wt: 294.35 g/mol
InChI Key: YSIITVVESCNIPR-UHFFFAOYSA-N
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Description

Troxipide is a systemic non-antisecretory gastric cytoprotective agent with anti-ulcer, anti-inflammatory, and mucus-secreting properties. It is used primarily in the treatment of gastroesophageal reflux disease and gastric ulcers. This compound is known for its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum .

Mechanism of Action

Target of Action

Troxipide is a systemic non-antisecretory gastric cytoprotective agent . Its primary targets are the components of the gastric mucosa, specifically glucosamine, mucopolysaccharides, and collagen . These components play a crucial role in maintaining the integrity and function of the gastric mucosa .

Mode of Action

This compound interacts with its targets by fortifying the gastric mucosal barrier . It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . Glucosamine stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa, aiding in ulcer healing . Mucopolysaccharides impart structural integrity to the gastric mucosa, and collagen provides mechanical protection, high tensile strength, and slow digestibility to the gastric mucosa .

Biochemical Pathways

This compound affects the prostaglandin (PG) pathway, particularly PGE2 . These cytoprotective PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium . Thus, continuous generation of PGE2 by gastric mucosa is crucial for the maintenance of mucosal integrity and protection against ulcerogenic and necrotizing agents .

Pharmacokinetics

This compound is well absorbed throughout the gastrointestinal tract with a relative bioavailability of 99.6% . It has an elimination half-life of 7.5 hours and is excreted in urine . In a study, the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of this compound were significantly increased in rats with gastric ulcers compared with normal control rats .

Result of Action

The result of this compound’s action is the protection of the gastric mucosa. It increases mucus production, cytoprotective prostaglandin secretion, and regeneration of collagen fibers . It also reduces inflammatory mediator-induced neutrophil migration and reactive oxygen species generation in the gastric mucosa, enhancing gastric mucosal metabolism and microcirculation .

Biochemical Analysis

Biochemical Properties

Troxipide interacts with various biomolecules to exert its effects. It fortifies the gastric mucosal barrier by increasing the content of glucosamine, mucopolysaccharides, and collagen . Glucosamine is an amino-sugar that stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa . Mucopolysaccharides impart structural integrity to the gastric mucosa and collagen imparts properties like ionic capability to attract blood components essential to tissue regeneration .

Cellular Effects

This compound influences cell function by stimulating cytoprotective prostaglandins (PGs), especially PGE 2 . These PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . It also stimulates the production of cytoprotective prostaglandins, especially PGE 2 .

Temporal Effects in Laboratory Settings

The pharmacokinetics results suggest that the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of this compound were significantly increased in rats with gastric ulcer compared with normal control rats . The Vz, K10, and absolute bioavailability of this compound were obviously decreased in rats with gastric ulcer compared with normal control rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra . Specific enzymes or cofactors that it interacts with are not mentioned in the current literature.

Transport and Distribution

The tissue distribution of this compound (in the liver, lung, and kidney) was significantly different between the two groups of rats

Preparation Methods

Synthetic Routes and Reaction Conditions: Troxipide can be synthesized through a hydrogenation reaction involving 3,4,5-triethoxy-N-[(3RS)-pyridine-3-yl] benzamide . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Troxipide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that retain the core structure of this compound but exhibit different pharmacological properties .

Scientific Research Applications

Troxipide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum. Unlike proton pump inhibitors, this compound does not reduce gastric acid secretion but instead enhances the natural protective mechanisms of the gastric mucosa .

Biological Activity

Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.

Pharmacokinetics

Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
C_max (ng/mL)150.7
T_max (hours)2.5
Half-life (hours)6.4
Volume of distribution (L/kg)0.8
Clearance (L/h)4.5

Pharmacodynamics

This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:

  • Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
  • Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .

Clinical Efficacy

This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.

Case Study Overview

  • This compound vs. Ranitidine :
    • A study involving 142 patients with endoscopic gastritis showed that this compound led to complete healing of erosions in 88.14% of cases compared to 56.36% for Ranitidine (p < 0.01) .
    • Significant improvements were also noted in symptoms such as abdominal pain and bloating.
  • This compound vs. Rabeprazole :
    • Another trial compared this compound with Rabeprazole in patients with acute gastritis. The results indicated a higher rate of complete endoscopic healing with this compound (84% vs. 76%) despite statistical insignificance .

Table 2: Clinical Outcomes from Trials

TreatmentComplete Healing (%)Symptom Relief (%)
This compound88.1470.42
Ranitidine56.3619.72
Rabeprazole76Not specified

Safety Profile

This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.

Properties

IUPAC Name

3,4,5-trimethoxy-N-piperidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIITVVESCNIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023725
Record name Troxipide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30751-05-4
Record name Troxipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30751-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Troxipide [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troxipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13419
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Record name Troxipide
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Record name Troxipide
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Record name TROXIPIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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